molecular formula C24H16ClF2N3O B2938711 5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189973-49-6

5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2938711
CAS No.: 1189973-49-6
M. Wt: 435.86
InChI Key: PQUCHPACRCAJLH-UHFFFAOYSA-N
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Description

Structurally, it features two benzyl substituents: a 3-chlorobenzyl group at position 5 and a 4-fluorobenzyl group at position 3, along with an 8-fluoro substitution on the indole core.

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-8-fluoro-3-[(4-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF2N3O/c25-17-3-1-2-16(10-17)13-30-21-9-8-19(27)11-20(21)22-23(30)24(31)29(14-28-22)12-15-4-6-18(26)7-5-15/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUCHPACRCAJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl halides with a pyrimidoindole precursor under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as zirconium tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR spectroscopy and X-ray diffraction .

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity (IC₅₀/EC₅₀) Key References
5-(3-Chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one 5: 3-Cl-benzyl; 3: 4-F-benzyl; 8-F ~481.45 (estimated) Not reported
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3) 5: 4-F-benzyl; 3: 2-MeO-benzyl; 8-F 481.45 HBV inhibition: 12 nM
8-Bromo-3-(3-isopropoxypropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one 8-Br; 3: 3-isopropoxypropyl ~417.30 (estimated) Not reported (structural analog)
8-Fluoro-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one 5: CH₃; 3: pyridin-2-ylmethyl; 8-F 337.30 Anticancer screening (preliminary)

Impact of Substituents on Activity

  • Halogenation: The 8-fluoro substitution is conserved in multiple analogs (e.g., Compound 3) and correlates with enhanced antiviral activity, likely due to improved electronic interactions with viral targets .
  • Benzyl vs. Alkyl Groups : The 2-methoxybenzyl group in Compound 3 contributes to its crystallinity and intermolecular interactions (e.g., C–H···O and π–π stacking), as confirmed by Hirshfeld surface analysis . In contrast, the target compound’s 4-fluorobenzyl group may reduce polarity, affecting solubility.
  • Bromine vs. Fluorine : The 8-bromo analog () introduces a heavier halogen, which could enhance binding affinity but reduce metabolic stability compared to fluorine .

Physicochemical Properties

  • Solubility : Compound 3 crystallizes from acetonitrile, suggesting moderate polarity . The target compound’s 3-chlorobenzyl group may lower aqueous solubility compared to Compound 3’s 2-methoxybenzyl substituent.
  • Synthetic Accessibility : The target compound’s synthesis likely follows a pathway similar to Compound 3 (alkylation in DMF with NaH), but the use of 3-chlorobenzyl chloride instead of 4-fluorobenzyl reagents introduces additional purification challenges .

Biological Activity

5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound belonging to the pyrimidoindole class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5-[(3-chlorophenyl)methyl]-8-fluoro-3-[(4-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one. It features a complex structure characterized by chlorobenzyl and fluorobenzyl groups attached to a pyrimidoindole core. This structural configuration is believed to influence its biological activity significantly.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including leukemia and breast cancer cells. The compound acts by inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways involved in tumor growth.

Table 1: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
MV4;11 (Leukemia)0.5Induction of apoptosis
MDA-MB-231 (Breast)0.7Inhibition of cell proliferation

Antimicrobial Activity

The compound has also been screened for antimicrobial properties, particularly as an inhibitor of biofilm formation in Salmonella species. Studies show that it can prevent the development of biofilms without affecting planktonic growth, thus reducing the risk of resistance development.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Effect on Biofilm Formation
Salmonella spp.10 µg/mLSignificant inhibition

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical to cancer cell survival and proliferation.
  • Receptor Binding : It potentially binds to receptors involved in cell signaling pathways that regulate apoptosis.
  • Biofilm Disruption : The compound disrupts biofilm formation by interfering with bacterial communication mechanisms (quorum sensing).

Case Studies

Several studies have highlighted the biological activities of this compound:

  • In Vivo Studies : Animal models have shown that administration of the compound leads to significant tumor reduction in xenograft models.
  • Toxicity Assessments : Preliminary toxicity studies indicate low cytotoxicity at therapeutic doses, making it a viable candidate for further development.

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